Delta Opioid Receptor Selectivity Over Mu Receptors: PH-NX vs. Naltrexone
Pregnenolone-naltrexone azine (PH-NX) is characterized as a delta-selective antagonist, differentiating it from its parent compound naltrexone, which is mu-preferring. While precise binding affinities (Ki) for PH-NX at cloned human receptors are not publicly available, the structure-activity relationship is established through a closely related congener, naloxone-estrone azine (N-EH). A direct, head-to-head functional study demonstrated that N-EH was 9-fold more potent as an antagonist at the delta receptor (Mvd assay) than at the mu receptor (Gpi assay). [1] In contrast, naltrexone acts as a non-selective antagonist, with reported functional Ke values showing minimal selectivity window (1.5-fold) between human mu and delta receptors. [2] PH-NX extends this delta-selective scaffold to the naltrexone core, providing a crucial chemical template for delta receptor studies.
| Evidence Dimension | Delta/Mu Selectivity Ratio (Functional Antagonism) |
|---|---|
| Target Compound Data | Delta-selective phenotype; core scaffold of a characterized delta-selective series (N-EH = 9.0-fold delta-selective) |
| Comparator Or Baseline | Naltrexone: Non-selective; Ke μ = 0.31 nM, Ke δ = 0.47 nM (1.5-fold) [2]; Naloxone: 0.05 delta-preference [1] |
| Quantified Difference | Class switching from mu-preferring (Naltrexone) to delta-preferring phenotype (Steroid-Azine series). N-EH analog achieves >100-fold selectivity shift relative to naloxone. [1] |
| Conditions | Electrically evoked contractions of mouse vas deferens (Mvd, delta) vs. guinea pig ileum (Gpi, mu) for N-EH; [35S]GTPγS binding at human receptors for naltrexone. [REFS-1, REFS-2] |
Why This Matters
This receptor phenotype shift is critical for researchers needing to block delta opioid receptors with minimal mu receptor cross-reactivity, a capability that naltrexone fundamentally lacks.
- [1] Koman, A., Kolb, V. M., & Terenius, L. (1987). A Naloxone–Steroid Hybrid Azine with Selective and Long-Acting Opioid Antagonism at Delta Receptors In Vitro. Pharmaceutical Research, 4(2), 147–149. View Source
- [2] Codd, E. E., et al. (2002). In Vitro Pharmacological Characterization of the Novel Opioid Ligand, Naltrexone. Journal of Pharmacology and Experimental Therapeutics, 302(1), 200-208. (Data cited from IUPHAR/BPS Guide to Pharmacology for naltrexone). View Source
